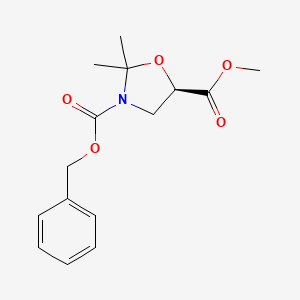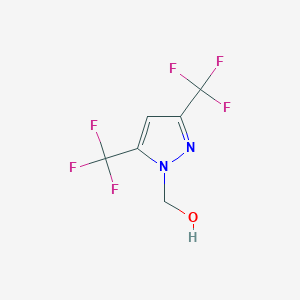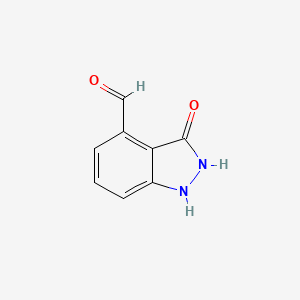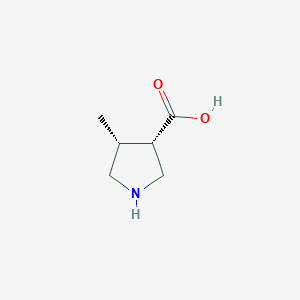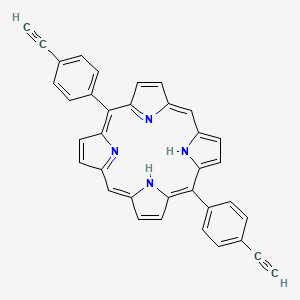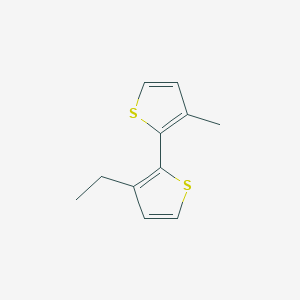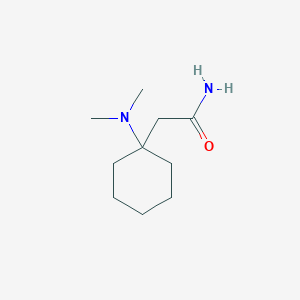
2-(1-(Dimethylamino)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Dimethylamino)cyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Dimethylamino)cyclohexyl)acetamide typically involves the reaction of cyclohexylamine with dimethylamine and acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cyclohexylamine} + \text{Dimethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Dimethylamino)cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(1-(Dimethylamino)cyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-(Dimethylamino)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)acetamide: Shares the dimethylamino and acetamide groups but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the dimethylamino and acetamide groups.
N,N-Dimethylcyclohexylamine: Similar structure but without the acetamide group.
Uniqueness
2-(1-(Dimethylamino)cyclohexyl)acetamide is unique due to its combination of a cyclohexyl ring, dimethylamino group, and acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-[1-(dimethylamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(8-9(11)13)6-4-3-5-7-10/h3-8H2,1-2H3,(H2,11,13) |
InChI Key |
QCMNHNDDXBCTGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


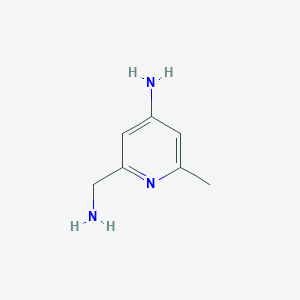
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
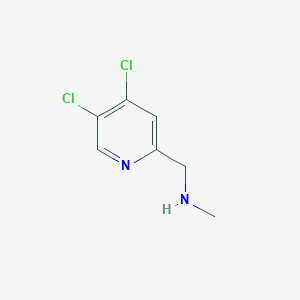
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
